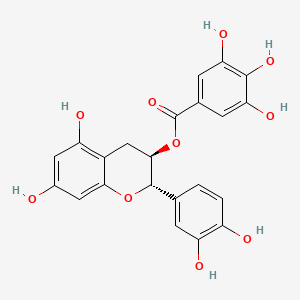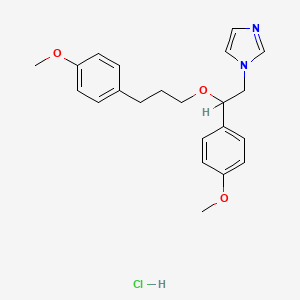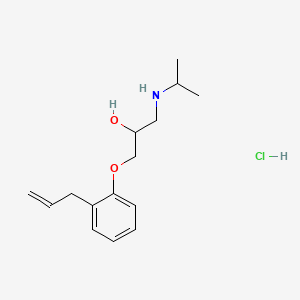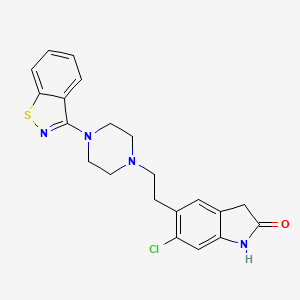
SKF 38393 水素臭化物
概要
説明
SKF 38393 臭化水素酸塩は、ドーパミンD1受容体の選択的アゴニストです。これは、様々な生理学的プロセスに関与する神経伝達物質であるドーパミンの作用を模倣することが知られているベンザゼピン誘導体です。 この化合物の分子式はC16H17NO2·HBrで、分子量は336.23 g/molです .
2. 製法
合成経路と反応条件: SKF 38393 臭化水素酸塩の合成は、2,3,4,5-テトラヒドロ-1H-3-ベンザゼピン-7,8-ジオールと臭化水素酸の縮合により行われます。 反応には通常、最終生成物の純度と収率を確保するために制御された条件が必要です .
工業的製造方法: SKF 38393 臭化水素酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、化合物の高純度と効力を維持するために厳しい品質管理対策が含まれています。 高性能液体クロマトグラフィー(HPLC)などの高度な技術の使用により、製品が要求される基準を満たしていることが保証されます .
科学的研究の応用
SKF 38393 hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.
Biology: Employed in research on neurotransmitter functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
作用機序
SKF 38393 臭化水素酸塩は、ドーパミンD1受容体に選択的に結合し、活性化することによりその効果を発揮します。この活性化により、サイクリックアデノシンモノホスフェート(cAMP)レベルの上昇がもたらされ、これが様々な細胞内シグナル伝達経路を調節します。 この化合物のドーパミン受容体への作用は、ドーパミン作動性シグナル伝達とその関連する生理学的および病理学的プロセスを研究するための貴重なツールとなっています .
類似化合物:
SKF 82958: 構造は似ていますが、薬物動態が異なるドーパミンD1受容体アゴニストです。
クロロ-APB臭化水素酸塩: 追加の塩素置換を有する選択的ドーパミンD1受容体アゴニストです。
SKF 81297: より高い親和性と効力を有する強力で選択的なドーパミンD1受容体アゴニストです
SKF 38393 臭化水素酸塩の独自性: SKF 38393 臭化水素酸塩は、ドーパミンD1受容体に対する特定の結合親和性と、ドーパミン作動性シグナル伝達を選択的に調節する能力により、独自性を持っています。 この特異性は、特に神経学的および精神医学的疾患に関する研究において、基礎研究と応用研究の両方に役立つ化合物となっています .
生化学分析
Biochemical Properties
SKF 38393 hydrobromide selectively interacts with the dopamine D1 receptor, with an IC50 value of 110 nM . It has a lower affinity for other dopamine receptors such as D2, D3, D4, and D5 . The interaction between SKF 38393 hydrobromide and the D1 receptor can influence various biochemical reactions, including the modulation of cyclic AMP (cAMP) levels .
Cellular Effects
SKF 38393 hydrobromide can induce changes in cell morphology and increase the levels of media cAMP . It can also influence cell function by impacting cell signaling pathways, particularly those involving dopamine receptors .
Molecular Mechanism
The molecular mechanism of SKF 38393 hydrobromide involves its binding to the dopamine D1 receptor, acting as a selective agonist . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of SKF 38393 hydrobromide can vary with different dosages . For instance, at a dosage of 10 mg/kg, SKF 38393 hydrobromide was found to block the depletion of glutathione induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin used to model Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SKF 38393 hydrobromide involves the condensation of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol with hydrobromic acid. The reaction typically requires controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of SKF 38393 hydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and efficacy. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the product meets the required standards .
化学反応の分析
反応の種類: SKF 38393 臭化水素酸塩は、ベンザゼピン環の存在により主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .
一般的な試薬と条件:
置換反応: 通常、水酸化物イオンやアミンなどの求核剤が含まれます。
酸化反応: 多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりキノンが生成される場合があり、還元によりジヒドロ誘導体が生成される場合があります .
4. 科学研究への応用
SKF 38393 臭化水素酸塩は、科学研究において幅広い用途があります。
化学: ドーパミン受容体アゴニストを含む研究における参照化合物として使用されます。
生物学: 神経伝達物質の機能とシグナル伝達経路に関する研究に用いられています。
医学: パーキンソン病や統合失調症などの神経疾患における潜在的な治療効果について調査されています。
類似化合物との比較
SKF 82958: Another dopamine D1 receptor agonist with a similar structure but different pharmacokinetic properties.
Chloro-APB hydrobromide: A selective dopamine D1 receptor agonist with additional chlorine substitution.
SKF 81297: A potent and selective dopamine D1 receptor agonist with higher affinity and efficacy
Uniqueness of SKF 38393 Hydrobromide: SKF 38393 hydrobromide is unique due to its specific binding affinity for dopamine D1 receptors and its ability to selectively modulate dopaminergic signaling. This specificity makes it a valuable compound in both basic and applied research, particularly in studies related to neurological and psychiatric disorders .
特性
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWVRBZMBCEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20012-10-6 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20012-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















